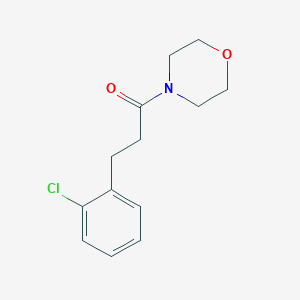
3-(2-Chlorophenyl)-1-morpholin-4-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-1-morpholin-4-ylpropan-1-one is a chemical compound that belongs to the class of phenylmorpholinyl ketones. It is commonly known as 3-CMC or 3-Chloromethcathinone. This compound has gained significant attention from the scientific research community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 3-CMC is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of 3-CMC.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-CMC are similar to other cathinones. It has been shown to increase heart rate, blood pressure, and body temperature. It also leads to an increase in dopamine and norepinephrine levels in the brain, resulting in feelings of euphoria, increased energy, and improved cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-CMC in lab experiments is its relatively simple synthesis method. This allows for easy production of the compound in a laboratory setting. However, one of the limitations is the lack of research on its long-term effects and potential toxicity. Therefore, caution should be exercised when conducting experiments with this compound.
Future Directions
There are several future directions for research on 3-CMC. One area of interest is its potential use as a treatment for ADHD and narcolepsy. Further research is needed to determine its efficacy and safety for these conditions. Additionally, research on the long-term effects and potential toxicity of 3-CMC is needed. This will help to ensure its safe use in laboratory settings and potential therapeutic applications.
Conclusion:
In conclusion, 3-(2-Chlorophenyl)-1-morpholin-4-ylpropan-1-one is a chemical compound with potential applications in various fields of scientific research. Its relatively simple synthesis method and stimulant properties make it an attractive compound for further study. However, caution should be exercised when conducting experiments with this compound due to the lack of research on its long-term effects and potential toxicity. Further research is needed to determine its potential therapeutic applications and safety profile.
Synthesis Methods
The synthesis of 3-CMC involves the reaction of 2-chlorophenylacetonitrile with morpholine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to obtain 3-CMC. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
3-CMC has potential applications in various fields of scientific research such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit stimulant properties similar to other cathinones such as methcathinone and mephedrone. As a result, it has been studied for its potential use as a treatment for attention-deficit hyperactivity disorder (ADHD) and narcolepsy.
properties
IUPAC Name |
3-(2-chlorophenyl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-4-2-1-3-11(12)5-6-13(16)15-7-9-17-10-8-15/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRENXHBTUIRIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

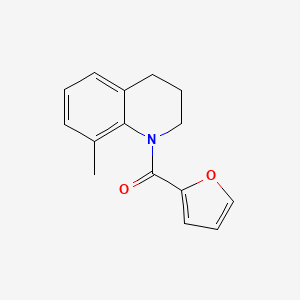
![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)
![Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505852.png)


![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)

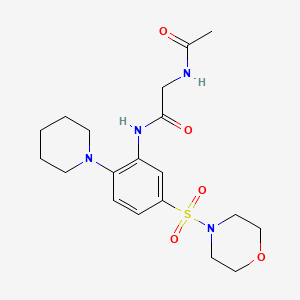
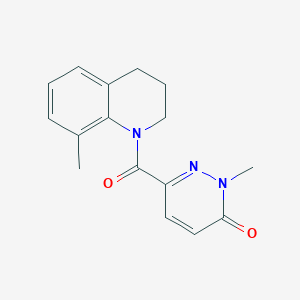

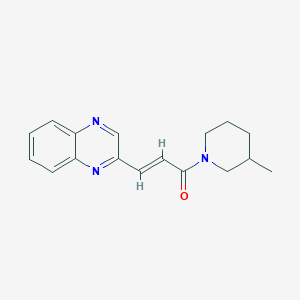
![[1-(Cyclopentanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505902.png)
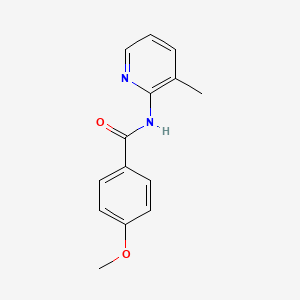
![2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505927.png)